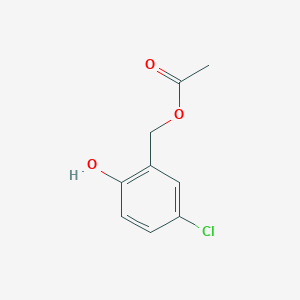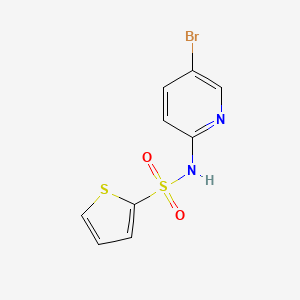![molecular formula C21H17FN2O2 B5858169 N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide, also known as BFA, is a synthetic compound that has been widely used in scientific research. This molecule is a potent inhibitor of ADP-ribosylation factor (ARF) GTPase-activating proteins (GAPs), which are important regulators of intracellular vesicle trafficking and signaling pathways.
Mecanismo De Acción
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide inhibits the activity of ARF GAPs by binding to the catalytic site of these proteins. This prevents the hydrolysis of GTP by ARF, which is necessary for the regulation of intracellular vesicle trafficking and signaling pathways. As a result, this compound disrupts the formation of COPI-coated vesicles and causes the redistribution of Golgi enzymes to the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It disrupts the Golgi apparatus and causes the redistribution of Golgi enzymes to the endoplasmic reticulum. This leads to the inhibition of protein secretion and the accumulation of proteins in the endoplasmic reticulum. This compound also inhibits the activity of ARF, which is important for the regulation of intracellular vesicle trafficking and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide has several advantages for lab experiments. It is a potent inhibitor of ARF GAPs and can be used to study intracellular vesicle trafficking and signaling pathways. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments. It is toxic to cells at high concentrations and can cause cell death. This compound also has a short half-life and needs to be used quickly after synthesis.
Direcciones Futuras
There are several future directions for the study of N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide. One direction is to investigate the role of ARF in other cellular processes, such as cell division and apoptosis. Another direction is to develop new inhibitors of ARF GAPs that are more potent and selective than this compound. Additionally, this compound could be used in combination with other drugs to treat diseases that involve intracellular vesicle trafficking and signaling pathways. Finally, the synthesis of this compound could be optimized to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide is a complex process that involves several steps. The first step is the synthesis of 4-fluorobenzoic acid, which is then reacted with 3-methyl-4-aminophenol to form N-(4-amino-3-methylphenyl)-4-fluorobenzamide. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide has been widely used in scientific research as a tool to study intracellular vesicle trafficking and signaling pathways. It has been shown to inhibit the activity of ARF GAPs, which are important regulators of these pathways. This compound has also been used to study the role of ARF in Golgi membrane dynamics and to investigate the involvement of ARF in the formation of COPI-coated vesicles.
Propiedades
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-14-13-18(23-20(25)16-7-9-17(22)10-8-16)11-12-19(14)24-21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBPJMQWMOQGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)



![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)

![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)


![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)
